REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[CH2:5][N:6]([CH3:11])[CH2:7][CH2:8][C:9]=2[N:10]=1.N([O-])=O.[Na+].[OH-].[K+]>S(=O)(=O)(O)O.[PH2](O)=O.O>[CH3:11][N:6]1[CH2:7][CH2:8][C:9]2[N:10]=[CH:2][S:3][C:4]=2[CH2:5]1 |f:1.2,3.4|
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Name
|
|
Quantity
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10 g
|
Type
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reactant
|
Smiles
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NC=1SC=2CN(CCC2N1)C
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Name
|
|
Quantity
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25 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
[PH2](=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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130 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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to thereby give an orange solution
|
Type
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FILTRATION
|
Details
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The precipitated potassium sulfate was filtered off
|
Type
|
WASH
|
Details
|
was washed with ethyl acetate (200 mL)
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Type
|
CUSTOM
|
Details
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The aqueous layer was separated from the filtrate
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Type
|
EXTRACTION
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Details
|
was further extracted with ethyl acetate twice (200 mL×2)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic layer was dried over sodium sulfate anhydrate (30.00 g)
|
Type
|
FILTRATION
|
Details
|
After any insoluble material was filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=C(CC1)N=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |